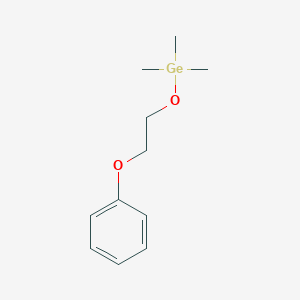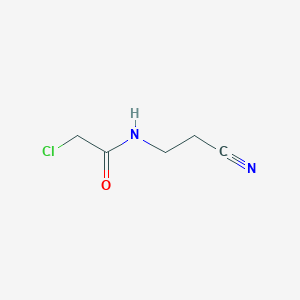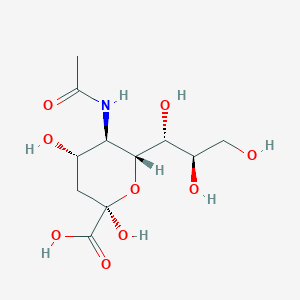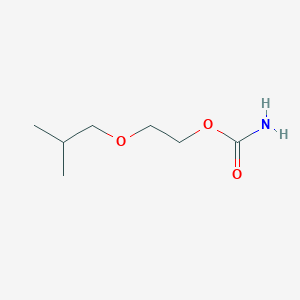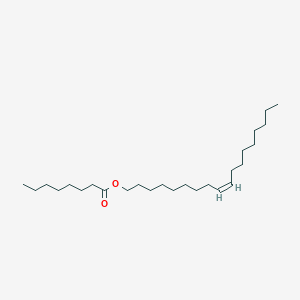![molecular formula C11H10O2S B102135 苯并[b]噻吩-2-羧酸乙酯 CAS No. 17890-55-0](/img/structure/B102135.png)
苯并[b]噻吩-2-羧酸乙酯
描述
Ethyl Benzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. Ethyl Benzo[b]thiophene-2-carboxylate is known for its applications in various fields, including medicinal chemistry and material science .
科学研究应用
Ethyl Benzo[b]thiophene-2-carboxylate has diverse applications in scientific research:
作用机制
Target of Action
Ethyl Benzo[b]thiophene-2-carboxylate, also known as ethyl 1-benzothiophene-2-carboxylate, has been found to interact with certain metal ions, specifically In3+ and Pb2+ . These ions play various roles in biological systems, and their detection is crucial for environmental and health monitoring.
Mode of Action
The compound exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . It forms a complex with In3+ at a ratio of 1:2, with a complexation constant of 8.24×10^9 M^2 . The response mechanism can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .
Pharmacokinetics
It has been found to have high gi absorption and is bbb permeant . Its skin permeation is -5.08 cm/s .
Result of Action
The compound’s interaction with In3+ and Pb2+ ions results in a colorimetric/fluorescent dual-channel response . This suggests that it could be used as a sensor for these ions, which could have applications in environmental monitoring and health diagnostics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl Benzo[b]thiophene-2-carboxylate. For instance, the compound’s interaction with In3+ and Pb2+ ions occurs in a DMF/H2O tris buffer solution The compound’s efficacy as a sensor may also be influenced by the presence of other ions in the environment
生化分析
Biochemical Properties
Ethyl Benzo[b]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These interactions can affect the metabolism of other compounds and drugs, leading to potential drug-drug interactions. Additionally, Ethyl Benzo[b]thiophene-2-carboxylate has been shown to permeate the blood-brain barrier, indicating its potential effects on central nervous system functions .
Cellular Effects
Ethyl Benzo[b]thiophene-2-carboxylate exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . This modulation can lead to changes in neuronal excitability and neurotransmitter release, impacting overall brain function. Furthermore, Ethyl Benzo[b]thiophene-2-carboxylate has demonstrated anti-inflammatory and antimicrobial properties, suggesting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of Ethyl Benzo[b]thiophene-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to form complexes with metal ions such as indium (In3+) and lead (Pb2+), which can affect their bioavailability and toxicity . Additionally, Ethyl Benzo[b]thiophene-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Benzo[b]thiophene-2-carboxylate can change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that Ethyl Benzo[b]thiophene-2-carboxylate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of Ethyl Benzo[b]thiophene-2-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
Ethyl Benzo[b]thiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens.
Transport and Distribution
The transport and distribution of Ethyl Benzo[b]thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, indicating its potential effects on central nervous system functions . Additionally, it can accumulate in certain tissues, leading to localized effects and potential toxicity . Understanding the transport and distribution of Ethyl Benzo[b]thiophene-2-carboxylate is important for predicting its therapeutic and adverse effects.
Subcellular Localization
Ethyl Benzo[b]thiophene-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of Ethyl Benzo[b]thiophene-2-carboxylate is important for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl Benzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-bromobenzo[b]thiophene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Ethyl Benzo[b]thiophene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
化学反应分析
Types of Reactions
Ethyl Benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Functionalized benzothiophenes
相似化合物的比较
Ethyl Benzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives:
2-Ethylbenzo[b]thiophene: Similar structure but lacks the carboxylate group, leading to different reactivity and applications.
Benzo[b]thiophene-2-carboxaldehyde: Contains an aldehyde group instead of an ester, affecting its chemical behavior and uses.
Conclusion
Ethyl Benzo[b]thiophene-2-carboxylate is a versatile compound with significant applications in various scientific fields
属性
IUPAC Name |
ethyl 1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLMIXGNCNQQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447242 | |
| Record name | Ethyl Benzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-55-0 | |
| Record name | Ethyl Benzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Ethyl Benzo[b]thiophene-2-carboxylate in the synthesis of thiacalothrixins?
A1: Ethyl Benzo[b]thiophene-2-carboxylate serves as a readily available starting point for building the thiacalothrixin structure. The molecule contains the benzo[b]thiophene core, which is crucial for mimicking the structural features of calothrixin B. The presence of the ethyl carboxylate group allows for further chemical modifications to introduce desired functional groups and build the target molecule. []
Q2: Can you elaborate on the structural properties of Ethyl Benzo[b]thiophene-2-carboxylate and their relevance in this research?
A2: Ethyl Benzo[b]thiophene-2-carboxylate has the molecular formula C11H10O2S and a molecular weight of 206.27 g/mol. While the article doesn't provide specific spectroscopic data, one can expect characteristic signals in techniques like NMR and IR spectroscopy. For instance, the presence of aromatic protons from the benzo[b]thiophene system would be evident in 1H NMR, while the carbonyl group of the ester would show a characteristic peak in IR spectroscopy. These structural features and their spectroscopic confirmation are essential for confirming the identity and purity of the compound during synthesis.
Q3: Are there alternative synthetic routes to thiacalothrixins that don't involve Ethyl Benzo[b]thiophene-2-carboxylate?
A3: Yes, the research actually highlights an alternative route using 3-methylbenzo[b]thiophene as a starting material. [] This suggests that the critical structural element is the benzo[b]thiophene core, while the specific substituents can be varied and introduced at different stages of the synthesis. The choice of a specific route often depends on factors like the availability and cost of starting materials, the efficiency of reactions, and the overall yield of the desired product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
